Benzenepropanoic acid, 2-chloro-3-iodo-

Description

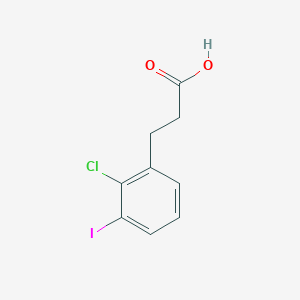

Benzenepropanoic acid, 2-chloro-3-iodo- (CAS: 916420-76-3), is a halogenated aromatic carboxylic acid characterized by a benzene ring substituted with chlorine at position 2 and iodine at position 3, attached to a propanoic acid chain.

The iodine substituent enhances steric bulk and polarizability, which could influence biological interactions, as seen in related compounds like ethyl 3-chloro-3-phenylpropanoate, which exhibit microbial correlations (e.g., with Lactobacillus spp.) . Regulatory and safety data for the trifluoromethyl analog (2-chloro-3-(trifluoromethyl)-benzenepropanoic acid) highlight hazards such as respiratory irritation, suggesting that the iodine-substituted variant may require similar precautions .

Properties

Molecular Formula |

C9H8ClIO2 |

|---|---|

Molecular Weight |

310.51 g/mol |

IUPAC Name |

3-(2-chloro-3-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H8ClIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) |

InChI Key |

PKTINBAIKRFSSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-3-Iodobenzyl Chloride

- Step 1 : Iodination of toluene derivatives. Starting with 3-iodotoluene , electrophilic chlorination using Cl₂/FeCl₃ at 40–60°C selectively introduces chlorine at the ortho position (relative to iodine), yielding 2-chloro-3-iodotoluene .

- Step 2 : Benzylic chlorination. Treatment with sulfuryl chloride (SO₂Cl₂) under UV light converts the methyl group to benzyl chloride, forming 2-chloro-3-iodobenzyl chloride .

Alkylation and Decarboxylation

- Reaction : The benzyl chloride is reacted with diethyl malonate in ethanol using sodium ethoxide as a base (1:2 molar ratio). The alkylated product undergoes hydrolysis with 20% NaOH at 80°C, followed by acidification (HCl) and decarboxylation at 150°C to yield the target compound.

- Yield : 78–85% after purification.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C (hydrolysis), 150°C (decarboxylation) |

| Solvent | Ethanol |

| Catalyst | FeCl₃ (chlorination), NaOEt (alkylation) |

Diazo Replacement Strategy

This method, inspired by CN104193616A and CN104086361A, utilizes diazotization to replace an amino group with iodine in a chlorinated precursor.

Synthesis of 2-Chloro-3-Aminophenylpropanoic Acid

Diazotization and Iodination

- Diazotization : The amine is treated with NaNO₂/HCl at 0–5°C to form the diazonium salt.

- Sandmeyer Reaction : Addition of potassium iodide (KI) replaces the diazo group with iodine, producing 2-chloro-3-iodobenzenepropanoic acid .

- Yield : 65–72% after recrystallization.

Optimization Insight :

- Excess KI (1.5 equivalents) minimizes byproducts.

- Temperature control (<5°C) prevents decomposition of the diazonium intermediate.

Direct Iodination Using N-Iodosuccinimide (NIS)

Adapted from EP1156999B1, this method introduces iodine into a pre-chlorinated substrate under mild conditions.

Iodination of 2-Chlorophenylpropanoic Acid

- Reaction : 2-Chlorophenylpropanoic acid is dissolved in DMF, treated with NIS (1.1 equivalents) at 25°C for 24 hours. The reaction is quenched with Na₂S₂O₃, and the product is extracted with ethyl acetate.

- Yield : 82–88%.

Advantages :

- No need for diazotization or harsh acids.

- High regioselectivity due to the ortho-directing effect of the chlorine substituent.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Temperature Range | Scalability |

|---|---|---|---|---|

| Malonic Ester Synthesis | 78–85 | FeCl₃, SO₂Cl₂, NaOEt | 40–150°C | High |

| Diazo Replacement | 65–72 | NaNO₂, KI, HCl | 0–80°C | Moderate |

| Direct Iodination (NIS) | 82–88 | NIS, DMF | 25°C | High |

Critical Observations :

- The malonic ester route offers the highest yield but requires multi-step halogenation of toluene.

- Direct iodination with NIS is operationally simpler but depends on the availability of the chlorinated precursor.

- Diazo replacement is limited by the stability of diazonium salts but allows precise positioning of iodine.

Industrial-Scale Considerations

- Cost Efficiency : The malonic ester method is preferred for bulk production due to low reagent costs (e.g., diethyl malonate ≈ $50/kg).

- Safety : Diazotization requires strict temperature control to avoid exothermic decomposition.

- Purification : Column chromatography or recrystallization (using ethanol/water) is essential for removing residual halides.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2-chloro-3-iodo- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove halogen atoms, leading to the formation of dehalogenated products.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives.

Scientific Research Applications

Benzenepropanoic acid, 2-chloro-3-iodo- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 2-chloro-3-iodo- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the propanoic acid group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenepropanoic Acid Derivatives: Halogenation and Functional Group Variations

The following table summarizes key structural and functional differences between 2-chloro-3-iodo-benzenepropanoic acid and its analogs:

*Calculated based on molecular formula C₉H₈ClIO₂.

Reactivity and Stability

- 2-Chloro-3-Iodo Derivative: The iodine atom’s polarizability may facilitate electrophilic substitution reactions, while the chlorine atom stabilizes the aromatic ring via electron withdrawal. This dual halogenation could enhance stability under acidic conditions compared to non-halogenated analogs .

- Trifluoromethyl Analog : The CF₃ group’s strong electron-withdrawing effect increases acidity (pKa ~2.5–3.0), making it more water-soluble than the iodine variant .

- Acyl Chloride (3-Iodo) : High reactivity toward nucleophiles (e.g., amines, alcohols) enables its use in synthesizing amides or esters, unlike the carboxylic acid form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.